Dibutyltin dioleate

Description

Properties

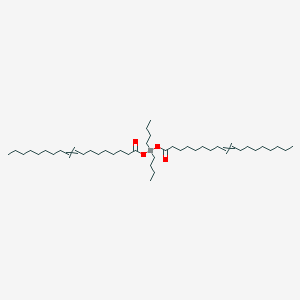

IUPAC Name |

[dibutyl-[(Z)-octadec-9-enoyl]oxystannyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFFJJAOMMAGFE-BGSQTJHASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\CCCCCCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H84O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051678 | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13323-62-1, 13323-74-5 | |

| Record name | 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13323-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC221307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(octadec-9(Z)-enoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutyltin dioleate synthesis from dibutyltin oxide and oleic acid

An In-Depth Technical Guide to the Synthesis of Dibutyltin Dioleate from Dibutyltin Oxide and Oleic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a versatile organotin compound with applications ranging from a catalyst in polymer chemistry to a stabilizer in various materials.[1] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of the synthesis, from its underlying chemical principles to a detailed, field-proven experimental protocol.

Introduction: The Significance of Dibutyltin Esters

Organotin compounds, particularly dialkyltin dicarboxylates like this compound, are of significant industrial and research interest. Their utility stems from the unique properties conferred by the tin atom, which acts as a powerful Lewis acid catalyst.[2] This catalytic activity is harnessed in numerous processes, including the production of polyurethanes, silicone elastomers, and polyesters.[1][3] For professionals in drug development and material science, dibutyltin esters are relevant as catalysts in the synthesis of pharmaceutical intermediates and in the formulation of biocompatible polymers for medical devices.[1]

The synthesis route from dibutyltin oxide and a carboxylic acid, such as oleic acid, is a direct and efficient esterification process. Understanding the nuances of this reaction is key to achieving high purity, optimizing yield, and ensuring safe laboratory practice.

The Chemical Rationale: Mechanism of Catalysis

The reaction between dibutyltin oxide ((Bu)₂SnO) and two equivalents of oleic acid (C₁₈H₃₄O₂) is a direct esterification, or condensation, reaction. The overall transformation is:

(Bu)₂SnO + 2 C₁₇H₃₃COOH → (Bu)₂Sn(OOC C₁₇H₃₃)₂ + H₂O

Dibutyltin oxide itself is the key reactant that becomes the core of the final product. The mechanism is facilitated by the Lewis acidic nature of the tin atom.[2] The tin atom possesses empty 5d orbitals, allowing it to expand its coordination number and interact with the non-bonding electron pairs on the oxygen atoms of the oleic acid's carboxyl group.[2]

The process can be visualized as follows:

-

Coordination: The carbonyl oxygen of the oleic acid coordinates to the tin atom of dibutyltin oxide.

-

Activation: This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack & Elimination: This activation facilitates the reaction, leading to the formation of a tin-oleate bond and the elimination of a water molecule. The process repeats for the second oleic acid molecule.

To drive the reaction to completion, the water byproduct must be continuously removed from the reaction mixture, a classic application of Le Chatelier's principle. This is typically achieved by heating the reaction under reflux with a Dean-Stark trap or by applying a vacuum.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis designed for robustness and high yield. The causality behind each step is explained to empower the researcher to make informed adjustments.

Materials and Equipment

| Reagents & Materials | Equipment |

| Dibutyltin oxide ((Bu)₂SnO), ≥95% purity | Three-neck round-bottom flask (e.g., 500 mL) |

| Oleic acid, technical grade or higher | Heating mantle with magnetic stirrer and stir bar |

| Toluene (optional, as azeotropic solvent) | Condenser |

| Anhydrous magnesium sulfate (for drying) | Dean-Stark trap (if using azeotropic removal) |

| Thermometer or thermocouple probe | |

| Vacuum pump and trap | |

| Standard laboratory glassware | |

| Personal Protective Equipment (PPE) |

Safety Precautions: A Critical Mandate

Organotin compounds are hazardous and require strict safety protocols.[4][5]

-

Handling: Always handle dibutyltin oxide and the resulting product inside a certified fume hood.[6] Avoid generating dust from dibutyltin oxide.[4]

-

Toxicity: Dibutyltin compounds are toxic if swallowed and can cause severe skin irritation.[4] Prolonged exposure may cause serious health damage.[4]

-

PPE: Wear chemical-resistant gloves (nitrile is insufficient; use thicker gloves like butyl rubber or Viton), chemical splash goggles, and a lab coat at all times.[5]

-

Disposal: Dispose of all organotin waste in a dedicated, clearly labeled hazardous waste container according to institutional guidelines.

Step-by-Step Synthesis Procedure

This procedure is based on a stoichiometric reaction with a slight excess of oleic acid to ensure complete conversion of the tin oxide.

-

Flask Setup: Assemble a three-neck flask with a heating mantle, magnetic stirrer, condenser, and a thermometer. If using toluene for azeotropic water removal, insert a Dean-Stark trap between the flask and the condenser.

-

Charging Reactants: To the flask, add 1.0 mole equivalent of dibutyltin oxide (e.g., 24.89 g). Then, add 2.05 mole equivalents of oleic acid (e.g., 57.9 g). Rationale: A small excess of oleic acid ensures the complete consumption of the solid dibutyltin oxide, simplifying purification.

-

Initiating Reaction: Begin stirring the mixture. Initially, it will be a slurry. Start heating the mixture gently. A patent for a similar process notes that stirring the solid and liquid reactants can convert them into a liquid mixture even at moderate temperatures (20-30°C) before significant heating.[7]

-

Reaction Execution: Heat the reaction mixture to 80-110°C .[8] Maintain this temperature and vigorous stirring. Water will begin to evolve from the reaction.

-

Method A (Direct Vacuum): If not using a solvent, apply a gentle vacuum to the system to distill off the water as it forms. This is a clean, solvent-free approach.[9]

-

Method B (Azeotropic Removal): If using toluene, heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the water will separate and can be collected.

-

-

Monitoring Progress: The reaction is typically complete within 2-4 hours .[7][8] The reaction can be monitored by observing the cessation of water evolution. A more definitive method is to take a small sample and analyze its acid value via titration; the value should decrease to a stable minimum. The mixture should also become a clear, homogenous liquid.

-

Purification:

-

Once the reaction is complete, cool the mixture to below 80°C.

-

Apply a strong vacuum while maintaining heat (80-100°C) to remove any remaining water and the excess oleic acid.

-

The resulting clear, yellowish, viscous liquid is the final product, this compound. For most catalytic applications, it can be used without further purification.

-

Process Parameters and Optimization

The efficiency and purity of the synthesis are highly dependent on several key parameters.

| Parameter | Recommended Range | Rationale & Optimization Notes |

| Molar Ratio (Oleic Acid : (Bu)₂SnO) | 2.0:1 to 2.1:1 | A stoichiometric ratio of 2:1 is required. A slight excess of oleic acid (up to 5%) drives the reaction to completion but must be removed during purification to avoid impacting product performance. |

| Temperature | 80 - 110°C | This range provides sufficient thermal energy for the reaction while being low enough to prevent thermal degradation of the oleic acid or the final product. Higher temperatures increase reaction rate but risk side reactions. |

| Reaction Time | 2 - 4 hours | Time is dependent on temperature and the efficiency of water removal. Monitor the reaction to determine the endpoint rather than relying on a fixed duration. |

| Pressure | Atmospheric or Vacuum | Applying a vacuum is the most direct method for removing water and is essential for the final purification step to remove volatile impurities. |

A solvent-free approach, as detailed in the primary protocol, is often preferred for its efficiency and reduced environmental impact.[7] However, for substrates that are very high viscosity, the use of an azeotropic solvent like toluene can improve mixing and heat transfer. Microwave-assisted synthesis has also been shown to accelerate esterifications using dibutyltin oxide, though this requires specialized equipment.[10]

Characterization and Quality Control

To validate the synthesis and ensure the product meets required specifications, the following analyses are recommended:

-

Appearance: The final product should be a clear, pale yellow, viscous liquid.

-

Tin Content (%Sn): Can be determined by titration or atomic absorption spectroscopy (AAS).[6] The theoretical tin content for this compound (M.W. 809.7 g/mol ) is approximately 14.66%.

-

Acid Value: A low acid value (typically < 1 mg KOH/g) indicates that the majority of the oleic acid has been consumed.

-

Spectroscopy (FTIR): Infrared spectroscopy can confirm the formation of the ester. Look for the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of the characteristic Sn-O-C stretches.

References

- Ogliaruso, M. A., & Wolfe, J. F. (2025). A Mild and Effective Method for the Transesterification of Carboxylic Acid Esters. ResearchGate.

- Santa Cruz Biotechnology. (n.d.). Dibutyltin(IV) oxide Safety Data Sheet.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dibutyltin dilaurate.

- Fisher Scientific. (n.d.). Material Safety Data Sheet Dibutyltin diacetate, pract.

- Occupational Safety and Health Administration (OSHA). (n.d.). Dibutyltin Dilaurate as Sn.

- Loba Chemie. (2016). DIBUTYLTIN OXIDE FOR SYNTHESIS MSDS.

- Cid, M. M., et al. (n.d.). Dibutyltin oxide mediated synthesis of esters assisted by microwave irradiation. Sciforum.

- LookChem. (n.d.). Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications.

- Patsnap. (n.d.). Synthesis method of dibutyltin dilaurate. Eureka.

- Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. RSC Publishing.

- Medium. (2025). Dibutyltin diacetate as a catalyst for transesterification reactions.

- Google Patents. (n.d.). CN102838631A - Synthesis method of dibutyltin dilaurate.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with.

- ResearchGate. (2025). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.

- Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE CATALYST.

- Google Patents. (n.d.). EP0419254B1 - Use of organotin esterification catalysts for reducing extractability.

- Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications.

- National Institutes of Health (NIH). (2017). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. PMC.

- PubMed. (n.d.). Dibutyltin(IV) Complexes Derived from L-DOPA: Synthesis, Molecular Docking, Cytotoxic and Antifungal Activity.

- Google Patents. (n.d.). CN102516544A - Method for preparing dibutyltin dilaurate catalyst.

- Google Patents. (n.d.). CN104497036A - Preparation technique of dibutyl tin diacetate.

Sources

- 1. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. gelest.com [gelest.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. lobachemie.com [lobachemie.com]

- 6. osha.gov [osha.gov]

- 7. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104497036A - Preparation technique of dibutyl tin diacetate - Google Patents [patents.google.com]

- 9. CN102516544A - Method for preparing dibutyltin dilaurate catalyst - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Catalytic Mechanism of Dibutyltin Dioleate in Esterification Reactions

Foreword: The Unseen Architect of Molecular Transformation

In the vast landscape of chemical synthesis, esterification stands as a cornerstone reaction, pivotal in the production of everything from pharmaceuticals and fragrances to polymers and coatings. While the fundamental reaction between a carboxylic acid and an alcohol is well-understood, its practical application often hinges on the efficiency and selectivity imparted by a catalyst. Among the pantheon of catalysts, organotin compounds, and specifically Dibutyltin Dioleate (DBTDO), have carved out a significant niche. Their remarkable efficacy stems from a sophisticated mechanism that masterfully orchestrates the assembly of ester bonds.

This guide is designed for researchers, chemists, and drug development professionals who seek a deeper understanding of this powerful catalytic system. We will move beyond a superficial overview to dissect the core mechanism, explore the causality behind experimental protocols, and provide the technical insights necessary to harness the full potential of DBTDO in the laboratory and beyond.

Introduction to this compound: A Profile of the Catalyst

This compound belongs to the organotin(IV) family of compounds, which are widely recognized for their catalytic prowess in various chemical transformations, including polymerization and transesterification reactions.[1][2] DBTDO is particularly valued in processes requiring mild conditions and high yields, such as the synthesis of polyesters, alkyd resins, and polyurethanes.[1][3][4]

At its core, the catalytic activity of DBTDO is derived from the Lewis acidic nature of the central tin atom.[5][6] The tin atom possesses vacant 5d orbitals, which enables it to expand its coordination sphere by accepting electron pairs from nucleophilic species like the oxygen atoms of alcohols and carboxylic acids.[6] This fundamental property is the linchpin of its entire catalytic cycle. The long oleate chains confer solubility in organic media, while the butyl groups modulate the steric environment and Lewis acidity of the tin center.[5]

While this guide focuses on this compound, it is important to note that the mechanistic principles discussed are largely analogous to other common dialkyltin dicarboxylates, such as the extensively studied Dibutyltin Dilaurate (DBTDL).[2][3][7]

The Catalytic Cycle: A Mechanistic Deep Dive

The catalytic action of this compound in esterification is not a single event but a carefully orchestrated sequence of steps. The most widely accepted pathway involves the activation of both the carboxylic acid and the alcohol, proceeding through a coordinated intermediate. The cycle can be broken down into the following key stages.

Step 1: Ligand Exchange and Formation of the Active Catalyst

The catalytic cycle is initiated by the interaction between DBTDO and the alcohol reactant. This involves a rapid and reversible ligand exchange, where one of the oleate ligands on the tin center is replaced by an alkoxide group from the alcohol. This forms a tin alkoxide, which is often considered the true active catalytic species.[5][6] This initial exchange is critical as the newly formed Sn-O(R') bond is highly reactive and plays a pivotal role in the subsequent steps.

Step 2: Activation of the Carboxylic Acid via Coordination

The Lewis acidic tin center of the tin alkoxide intermediate coordinates to the carbonyl oxygen of the carboxylic acid.[3][6] This coordination has a profound effect: it withdraws electron density from the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon. This polarization makes the carboxylic acid highly susceptible to nucleophilic attack.

Step 3: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

The activated carboxylic acid is now primed for reaction. The alcohol molecule (specifically, the alkoxide group attached to the tin) performs an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon.[6][8] This results in the formation of a transient, high-energy tetrahedral intermediate where both the original carboxylic acid and the alcohol are coordinated to the tin center.

Step 4: Collapse of the Intermediate and Product Release

The unstable tetrahedral intermediate rapidly collapses to form the final products. This step involves a proton transfer, leading to the elimination of a water molecule and the formation of the ester bond.[8] The newly formed ester molecule is then released from the coordination sphere of the tin atom.

Step 5: Catalyst Regeneration

Following the release of the ester and water, the catalyst is regenerated, ready to initiate another cycle. This high turnover efficiency is a hallmark of DBTDO's effectiveness. The continuous removal of water from the reaction medium is crucial to prevent the reverse reaction (hydrolysis) and drive the equilibrium towards the formation of the ester product.

Visualization of the Catalytic Cycle

The intricate dance of molecules during the catalytic cycle is best understood visually. The following diagram, rendered in DOT language, illustrates the key stages of the DBTDO-catalyzed esterification process.

Caption: Catalytic Cycle of DBTDO in Esterification.

Experimental Validation and Methodologies

The proposed mechanism is not merely theoretical; it is substantiated by a wealth of experimental and computational evidence. Understanding these methodologies is key to appreciating the science behind the catalyst's function.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): 119Sn NMR spectroscopy is particularly powerful for probing the coordination environment of the tin atom.[9] Changes in the chemical shift of the tin nucleus can confirm the formation of higher-coordinate species, such as the active catalyst and reaction intermediates.[10][11] 1H and 13C NMR are used to monitor the consumption of reactants and the formation of products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester product. It can also detect shifts in the carbonyl frequency upon coordination to the tin center.

Kinetic Investigations

Kinetic studies, which measure reaction rates under varying concentrations of reactants and catalyst, provide quantitative insights into the reaction mechanism.[12] Such studies have helped establish the reaction order with respect to each component, aiding in the identification of the rate-determining step of the catalytic cycle.[13]

Computational Modeling

-

Density Functional Theory (DFT): DFT calculations have become indispensable for elucidating complex reaction mechanisms.[14] These computational methods allow researchers to model the structures of transition states and intermediates, calculate activation energy barriers for each step, and visualize the electron density changes during bond formation and cleavage.[11][15] This provides a detailed, atom-level picture that complements experimental findings.

Generalized Experimental Protocol for DBTDO-Catalyzed Esterification

The following protocol outlines a standard laboratory procedure for conducting an esterification reaction using DBTDO. This serves as a self-validating system where successful ester formation, monitored by appropriate analytical techniques, confirms the catalytic process.

Workflow: Laboratory-Scale Esterification

Caption: Standard workflow for DBTDO-catalyzed esterification.

Methodology:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a Dean-Stark trap fitted with a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Charging the Reactor: The carboxylic acid, the alcohol (often in slight excess), and an appropriate solvent (e.g., toluene, xylene) are charged into the flask.

-

Catalyst Addition: this compound is added to the mixture. Typical catalyst loading ranges from 0.01 to 2.0% by weight of the limiting reactant.[16]

-

Reaction Execution: The mixture is heated to the reflux temperature of the solvent. The esterification reaction commences, producing water as a byproduct, which is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by measuring the volume of water collected. Aliquots may be withdrawn periodically and analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the theoretical amount of water has been collected or analysis indicates reaction completion, the mixture is cooled. The crude product is typically washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid and the catalyst, followed by washing with brine. The organic layer is dried, and the solvent is removed under reduced pressure. The final ester product is then purified, commonly by vacuum distillation or chromatography.

Quantitative Data and Performance

The performance of DBTDO is highly dependent on the specific substrates and reaction conditions. However, the following table summarizes typical parameters and expected outcomes for common esterification reactions.

| Parameter | Typical Value / Condition | Rationale & Causality |

| Substrates | Aliphatic/Aromatic Carboxylic Acids & Primary/Secondary Alcohols | DBTDO is effective for a wide range of substrates, though sterically hindered reactants may require longer reaction times or higher temperatures. |

| Catalyst Loading | 0.01 - 2.0 wt% | Lower loadings are often sufficient, minimizing cost and potential contamination of the final product. Higher loadings can accelerate the reaction but may not be economical.[16] |

| Temperature | 80 - 240 °C | Higher temperatures increase reaction rates and facilitate the azeotropic removal of water, driving the reaction equilibrium forward.[4][16][17] |

| Solvent | Toluene, Xylene | An inert solvent that forms an azeotrope with water is required for efficient use of a Dean-Stark trap. |

| Reaction Time | 1 - 24 hours | Dependent on substrate reactivity, temperature, and catalyst loading.[18] |

| Yield | > 95% | High yields are consistently achievable when water is effectively removed. |

Concluding Remarks and Future Outlook

This compound is a highly efficient and versatile catalyst for esterification reactions. Its mechanism, centered on the Lewis acidity of the tin atom, involves a sophisticated cycle of ligand exchange, substrate coordination, and nucleophilic attack to facilitate the formation of ester bonds under relatively mild conditions. The ability to achieve high yields with low catalyst loadings has cemented its role in both industrial and academic settings.

However, the field of catalysis is ever-evolving. Growing environmental and health concerns regarding the toxicity of organotin compounds have spurred significant research into developing greener, less toxic alternatives.[10][19] Catalysts based on metals like titanium, zirconium, and bismuth are showing promise as viable replacements.[20] Nevertheless, a thorough understanding of the DBTDO mechanism provides a critical benchmark and a foundational framework for the rational design and evaluation of the next generation of esterification catalysts.

References

- Dibutyltin Dilaurate: A Versatile Catalyst with Various Applic

- DBTL – Dibutyltin Dilaur

- Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. (2022). ACS Sustainable Chemistry & Engineering.

- DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. (2021). PubMed.

- Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. (2021). Catalysis Science & Technology (RSC Publishing).

- Investigation of DBTL catalyst alternatives in 2k acrylic clearcoat. (n.d.).

- Organotin (IV) Complexes as Catalyst for Biodiesel Formation: Synthesis, Structural Elucidation and Computational Studies. (2019).

- Dibutyltin dilaurate is used in which products. (2018). Nantong Haotai Products & Chemicals.

- Catalysis Science & Technology. (n.d.). RSC Publishing - The Royal Society of Chemistry.

- Dibutyltin diacetate as a catalyst for transesterific

- Dibutyltin dilaurate is used in which products. (2023). Unknown Source.

- Dibutyltin Dilaurate: A Key Catalyst in Esterification and Polymer Synthesis. (n.d.). Unknown Source.

- Catalysts and esterification process. (1973).

- Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)

- Cure kinetics of cyanate ester resin using microencapsulated dibutyltin dilaurate as c

- Introduction to organotin chemistry - and applic

- Analyzing the mechanism of dibutyltin dilaurate catalyst in co

- Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2025).

- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C

- Di-butyltin(iv) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay. (2020). New Journal of Chemistry (RSC Publishing).

Sources

- 1. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 2. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. gelest.com [gelest.com]

- 5. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ohans.com [ohans.com]

- 8. newtopchem.com [newtopchem.com]

- 9. Di-butyltin(iv) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dibutyltin dilaurate is used in which products-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]

- 17. Dibutyltin dilaurate is used in which products-Nantong Haotai Products & Chemicals [en.haotaichem.com]

- 18. US3714234A - Catalysts and esterification process - Google Patents [patents.google.com]

- 19. paintistanbulturkcoatcongress.com [paintistanbulturkcoatcongress.com]

- 20. wernerblank.com [wernerblank.com]

Topic: Reaction Kinetics of Polyurethane Formation Using Dibutyltin Dioleate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Reaction Kinetics of Polyurethane Formation Catalyzed by Dibutyltin Dioleate

This guide provides a comprehensive exploration of the reaction kinetics of polyurethane (PU) formation, with a specific focus on the catalytic role of this compound (DBTDL). We will delve into the underlying catalytic mechanisms, detail field-proven experimental methodologies for kinetic analysis, and provide actionable protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of Catalysis in Polyurethane Synthesis

Polyurethanes are among the most versatile polymers, with applications ranging from biomedical devices and drug delivery systems to high-performance coatings and foams. Their synthesis is fundamentally based on the polyaddition reaction between a di- or poly-isocyanate and a polyol.[1][2] While this reaction can proceed uncatalyzed, achieving the desired reaction rate, controlling side reactions, and ensuring complete cure for optimal material properties necessitates the use of a catalyst.[3]

This compound, a member of the organotin catalyst family, is highly effective in accelerating the urethane reaction.[4][5] Its efficiency stems from its ability to lower the activation energy of the reaction between the isocyanate (-NCO) and hydroxyl (-OH) groups.[6] A thorough understanding of the reaction kinetics is not merely an academic exercise; it is crucial for process optimization, quality control, and the rational design of new polyurethane-based materials.

Section 1: The Catalytic Mechanism of this compound

The efficacy of DBTDL lies in its function as a Lewis acid. The tin center coordinates with both the isocyanate and the hydroxyl reactants, forming a ternary complex that facilitates the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbon of the isocyanate group.[2][4] This mechanism significantly accelerates the formation of the urethane linkage compared to the uncatalyzed reaction.[7]

The generally accepted catalytic cycle involves the following key steps:

-

Coordination: The tin atom in DBTDL coordinates with the oxygen of the isocyanate group and the oxygen of the hydroxyl group.

-

Activation: This coordination polarizes the N=C bond of the isocyanate and weakens the O-H bond of the alcohol, making them more reactive.

-

Nucleophilic Attack: The activated hydroxyl group attacks the activated isocyanate group.

-

Urethane Formation & Catalyst Regeneration: The urethane bond is formed, and the catalyst is released to participate in another cycle.

This catalytic pathway is significantly more efficient than the uncatalyzed reaction, which relies on the direct, higher-energy collision of reactant molecules.

Section 2: Methodologies for Kinetic Investigation

To accurately characterize the reaction kinetics, one must monitor the concentration of reactants or products over time. Several robust techniques are available, each with distinct advantages.

Spectroscopic Monitoring: In-Situ Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for real-time, in-situ monitoring of polyurethane formation.[8] The methodology is based on tracking the consumption of the isocyanate group, which has a strong, sharp, and distinct absorption band between 2250 and 2285 cm⁻¹. As the reaction proceeds, the intensity of this peak decreases, providing a direct measure of isocyanate conversion.[9][10]

-

Instrument Setup: Equip an FT-IR spectrometer with a fiber-optic Attenuated Total Reflectance (ATR) probe. Ensure the probe material (e.g., Zinc Selenide or Diamond) is chemically compatible with the reactants.

-

Background Spectrum: Record a background spectrum of the empty, clean, and dry reaction vessel or ATR probe tip.

-

Reactant Loading: Charge the pre-weighed polyol and any solvent into the reaction vessel. If desired, pre-heat the mixture to the target reaction temperature.

-

Initiate Data Collection: Begin time-resolved spectral acquisition (e.g., one spectrum every 30-60 seconds).

-

Reaction Initiation: Add the pre-weighed DBTDL catalyst, followed immediately by the stoichiometric amount of isocyanate. Ensure rapid and thorough mixing.

-

Monitoring: Continue data collection until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared or reached a stable minimum, indicating the reaction has reached completion or equilibrium.

-

Data Analysis: Calculate the conversion (α) at time t by normalizing the area of the isocyanate peak (At) relative to its initial area (A0) using the formula: α = (A0 - At) / A0.

Chemical Titration: Quantifying Isocyanate Conversion

A classic and highly reliable method for determining isocyanate content (%NCO) is by back-titration.[11] This technique involves reacting the residual isocyanate in a sample with a known excess of a standard di-n-butylamine (DBA) solution.[12] The unreacted amine is then titrated with a standardized acid, allowing for the calculation of the amount of isocyanate that was present in the sample.[13][14]

-

Reagent Preparation:

-

Sampling: At predetermined time intervals during the polyurethane reaction, extract a precisely weighed aliquot (1-2 g) of the reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing a known excess volume (e.g., 20.0 mL) of the DBA solution.

-

Reaction: Seal the flask and stir for 10-15 minutes at room temperature to ensure complete reaction between the residual NCO groups and the DBA, forming urea.[13][14]

-

Blank Determination: Perform a blank titration by taking the same volume of the DBA solution used for the sample and adding the same amount of solvent, but without any sample. Titrate this blank with the standardized HCl solution to the endpoint.[11][12]

-

Sample Titration: After the quenching reaction is complete, add a suitable solvent like methanol or acetone and a few drops of an indicator (e.g., bromocresol green) or use a potentiometric electrode.[15] Titrate the solution with the standardized HCl to the equivalence point.

-

Calculation: Calculate the %NCO content using the following formula:

%NCO = [(Vb - Vs) * N * 4.202] / W

Where:

-

Vb = Volume of HCl for blank titration (mL)

-

Vs = Volume of HCl for sample titration (mL)

-

N = Normality of the HCl solution

-

4.202 = Milliequivalent weight of NCO group * 100

-

W = Weight of the sample (g)

-

Thermal Analysis: Unveiling Cure Kinetics with Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polyurethane-forming reaction. By monitoring this heat flow as a function of time (isothermal) or temperature (non-isothermal), one can determine the extent of reaction and calculate key kinetic parameters such as the activation energy (Ea).[16][17] Model-free isoconversional methods are particularly useful for analyzing non-isothermal DSC data as they describe the dependence of Ea on the degree of conversion.[17][18]

-

Sample Preparation: Thoroughly mix the polyol, isocyanate, and DBTDL catalyst at a controlled temperature (e.g., in an ice bath to prevent premature reaction).[17]

-

Encapsulation: Immediately weigh 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature well above the completion of the reaction (e.g., 200 °C) at a constant heating rate (e.g., 5 °C/min).[17]

-

Repeat: Repeat the experiment using several different heating rates (e.g., 3, 4, 7.5, and 10 °C/min) with freshly prepared samples for each run.[17]

-

Data Analysis:

-

Integrate the area under the exothermic peak for each run to determine the total heat of reaction (ΔHtotal).

-

The conversion (α) at any temperature T is the partial heat of reaction (ΔHT) divided by ΔHtotal.

-

Use a model-free method (e.g., Kissinger or Flynn-Wall-Ozawa) to plot the data and determine the activation energy.[16]

-

| Parameter | FT-IR Spectroscopy | Titration | Differential Scanning Calorimetry (DSC) |

| Principle | Vibrational absorption of NCO group | Chemical reaction and back-titration[12] | Measurement of reaction exotherm |

| Measurement | Real-time, In-situ | Discrete, Ex-situ | Bulk thermal properties |

| Sample Throughput | High | Moderate | Low to Moderate |

| Key Output | Isocyanate concentration vs. time | %NCO at specific time points | Conversion vs. temperature/time, Activation Energy[17] |

| Advantages | Non-destructive, real-time data | High accuracy, well-established standard | Provides thermodynamic data, good for opaque systems |

| Limitations | Requires IR-transparent medium, potential for peak overlap | Destructive, labor-intensive, quenching errors | Sensitive to sample mass and heating rate, indirect |

Table 1: Comparison of Key Analytical Methods for Polyurethane Kinetic Studies.

Section 3: Kinetic Modeling and Data Interpretation

The data obtained from the experimental methods described above can be fitted to various kinetic models to extract rate constants and reaction orders. Common models include n-th order and autocatalytic models.[19][20] For instance, a simple second-order rate law is often a good starting point for the DBTDL-catalyzed reaction:

Rate = k[NCO][OH]

Where k is the rate constant. The rate constant's dependence on temperature is typically described by the Arrhenius equation, allowing for the calculation of activation energy.

Section 4: Practical Considerations and Safety

Reactant Integrity: The presence of moisture in the polyol or solvents will lead to a competing reaction with the isocyanate, forming urea and carbon dioxide, which can confound kinetic measurements and affect final polymer properties.[1][2] Always use reagents dried over molecular sieves or by other appropriate means.

Stoichiometry: The NCO/OH molar ratio is a critical parameter. An excess of either reactant will affect the reaction rate and the molecular weight of the final polymer. For kinetic studies, a stoichiometric ratio of 1:1 is often used.

Temperature Control: The polyurethane reaction is exothermic. For isothermal studies, a well-controlled reactor with efficient heat transfer is essential to prevent temperature spikes that would accelerate the reaction and invalidate the kinetic data.[21]

Safety Precautions:

-

Isocyanates: Are potent respiratory and skin sensitizers. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[22]

-

This compound: Organotin compounds are toxic. Avoid contact with skin and eyes and prevent inhalation of vapors.[23][24] Handle with gloves in a fume hood.[24]

-

Solvents: Toluene and other organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.[25][26]

Conclusion

A systematic investigation of the reaction kinetics for DBTDL-catalyzed polyurethane formation is essential for the development and quality control of advanced polymer materials. By combining in-situ FT-IR spectroscopy, chemical titration, and differential scanning calorimetry, researchers can build a comprehensive understanding of the reaction mechanism and the influence of process variables. This knowledge enables the precise tailoring of reaction conditions to achieve desired cure profiles and final material properties, accelerating the innovation pipeline for researchers, scientists, and drug development professionals.

References

- Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers. (URL: )

- Titration of NCO value in resins according to DIN EN ISO 14896 - Xylem Analytics. (URL: )

- EXPERIMENTAL TECHNIQUES TO EVALUATE THE FOAMING KINETICS OF PU FOAMS. (URL: )

- DSC monitoring of the cure kinetics of a castor oil-based polyurethane - ElectronicsAndBooks. (URL: )

- Catalytic activity of DBTDL in polyurethane form

- analyzing the mechanism of dibutyltin dilaurate catalyst in co

-

THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION - OSTI.GOV. (URL: [Link])

- Determination of isocyan

-

Kinetic model parameters for polyurethane foams at different temperatures. - ResearchGate. (URL: [Link])

-

Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. (URL: [Link])

-

Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods - PMC - NIH. (URL: [Link])

- Application Notes and Protocols for the Quantification of Isocyan

- Determination of isocyan

-

EXPERIMENTS TO ESTIMATE POLYURETHANE FOAM REACTION KINETICS - OSTI.gov. (URL: [Link])

-

Kinetic study of polyurethanes formation by using differentialscanning calorimetry | Request PDF - ResearchGate. (URL: [Link])

-

In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (URL: [Link])

-

(PDF) Curing Kinetic Analysis and Isothermal Prediction of DBTL Catalyzed Polyurethane Reaction by Differential Scanning Calorimetry - ResearchGate. (URL: [Link])

-

"Understanding the Reaction Kinetics of Polyurethane Flexible Foam" by Caitlin Alma McKinnon - Scholarship Repository @ Florida Tech. (URL: [Link])

-

Kinetics of reactions occurring during polyurethane synthesis - INIS-IAEA. (URL: [Link])

-

Dibutyltin Dilaurate as Sn - OSHA. (URL: [Link])

- Dibutyltin Dilaurate in Polyurethane Casting Applications - Organotin Catalyst Suppliers & Manufacturing. (URL: )

-

Kinetics and Mechanical Performance of Bio-Based Polyurethane Wood Composites for Sustainable 3D-Printed Construction Materials - MDPI. (URL: [Link])

-

The kinetics of the polyurethane moisture curing reaction: a combined experimental and DFT mechanistic study - RSC Publishing. (URL: [Link])

-

NCO Content Determination - ResearchGate. (URL: [Link])

-

The chemistry of polyurethanes - Lawrence Industries. (URL: [Link])

-

Dibutyltin dilaurate – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET - DI-n-BUTYLTIN DI LAURATE - oxfordlabchem.com. (URL: [Link])

-

Catalytic activity of DBTDL in polyurethane formation | Request PDF - ResearchGate. (URL: [Link])

-

Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. (URL: [Link])

-

Investigation of effects of dibutyltin dilaurate on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by in situ FTIR - ResearchGate. (URL: [Link])

-

FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - MDPI. (URL: [Link])

- A kinetic investigation of polyurethane polymerization for reactive extrusion purposes Verhoeven, VWA. (URL: )

- using dibutyltin dilaurate catalyst to accelerate polyurethane foaming reaction. (URL: )

- Understanding the Catalytic Power: Dibutyltin Dilaurate in Polyurethane and Silicone. (URL: )

-

Material Safety Data Sheet - Dibutyltin dilaurate - Cole-Parmer. (URL: [Link])

-

Safety Data Sheet: Dibutyltin dilaurate - Chemos GmbH&Co.KG. (URL: [Link])

- using dibutyltin dilaurate catalyst to accelerate polyurethane foaming reaction. (URL: )

- A Selective Catalyst for Two-Component Waterborne Polyurethane Co

-

Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (URL: [Link])

-

Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review - ResearchGate. (URL: [Link])

-

Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. osti.gov [osti.gov]

- 2. l-i.co.uk [l-i.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. ohans.com [ohans.com]

- 5. nbinno.com [nbinno.com]

- 6. dibutyltin dilaurate in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. xylem.com [xylem.com]

- 13. xylemanalytics.com [xylemanalytics.com]

- 14. hiranuma.com [hiranuma.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Kinetic Prediction of Fast Curing Polyurethane Resins by Model-Free Isoconversional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. ohans.com [ohans.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. osha.gov [osha.gov]

- 24. oxfordlabchem.com [oxfordlabchem.com]

- 25. fishersci.com [fishersci.com]

- 26. chemos.de [chemos.de]

A Technical Guide to the Spectroscopic Characterization of Dibutyltin Dioleate

<

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize Dibutyltin Dioleate (DBTDO), a widely utilized organotin compound.[1] Primarily serving researchers, scientists, and professionals in drug development, this document outlines the principles and methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of DBTDO.

Introduction: The Significance of this compound Characterization

This compound, with the chemical formula C44H84O4Sn, is an organotin compound featuring a central tin atom bonded to two butyl groups and two oleate groups.[2] Its primary applications include use as a catalyst in the production of polyurethimes and as a stabilizer for polyvinyl chloride (PVC) resins.[3] Given its widespread use and potential environmental and health implications, rigorous characterization is paramount to ensure its purity, stability, and performance in various applications. Spectroscopic methods, particularly NMR and IR, are indispensable tools for elucidating its molecular structure and confirming its identity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.[4] For DBTDO, both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[5] The following protocol is recommended for DBTDO:

-

Sample Weighing: Accurately weigh 5-25 mg of DBTDO for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which DBTDO is fully soluble. Chloroform-d (CDCl₃) is a common choice. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's peaks.[5]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[7] Gentle vortexing or heating may be necessary to ensure complete dissolution.[6]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8] Avoid transferring any solid particulates, as they can negatively affect the magnetic field homogeneity and lead to poor spectral resolution.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, if there is concern about reactivity, a capillary tube containing the standard can be used instead.[6]

-

Labeling: Clearly label the NMR tube with the sample identification.[5]

For air- or moisture-sensitive organometallic compounds, sample preparation should be conducted under an inert atmosphere using Schlenk line techniques.[7][9]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of DBTDO provides detailed information about the different types of protons and their neighboring atoms within the molecule.

Expected Chemical Shifts (δ) in ppm:

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| Terminal Methyl (Butyl) | 0.9 | Triplet | 6H |

| Methylene (Butyl) | 1.2-1.7 | Multiplet | 16H |

| Methylene α to Sn | 1.5-1.7 | Multiplet | 4H |

| Methylene α to C=O | 2.3 | Triplet | 4H |

| Methylene (Oleate Chain) | 1.2-1.4 | Multiplet | 44H |

| Methylene α to C=C | 2.0 | Multiplet | 4H |

| Vinylic | 5.3 | Multiplet | 4H |

| Terminal Methyl (Oleate) | 0.88 | Triplet | 6H |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Interpretation:

-

The signals corresponding to the butyl groups attached to the tin atom will typically appear in the upfield region of the spectrum.

-

The protons of the oleate chains will have distinct signals for the vinylic protons, the methylene groups adjacent to the double bond, and the methylene group alpha to the carbonyl.

-

The integration of the peaks provides a ratio of the number of protons of each type, confirming the structure.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the lower natural abundance of the ¹³C isotope, a higher sample concentration is generally required.[8]

Expected Chemical Shifts (δ) in ppm:

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~178 |

| Vinylic (C=C) | ~130 |

| Methylene α to Sn | ~27 |

| Methylene (Butyl Chain) | ~26, ~13 |

| Terminal Methyl (Butyl) | ~13 |

| Methylene (Oleate Chain) | ~22-34 |

| Terminal Methyl (Oleate) | ~14 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Interpretation:

-

The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum.

-

The vinylic carbons of the oleate's double bond will also be in the downfield region, but upfield from the carbonyl carbon.

-

The carbons of the butyl chains and the long aliphatic chains of the oleate will appear in the upfield region.

Caption: Molecular structure of this compound.

Section 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of DBTDO, IR spectroscopy is particularly useful for confirming the presence of the ester carbonyl group and the long aliphatic chains.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For liquid samples like DBTDO, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample holder to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the DBTDO sample.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - this compound (C44H84O4Sn) [pubchemlite.lcsb.uni.lu]

- 3. Dibutyltin dilaurate | 77-58-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. organomation.com [organomation.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

The Unraveling of a Stabilizer: An In-depth Technical Guide to the Thermal Degradation Pathway of Dibutyltin Dioleate Under Inert Atmosphere

Foreword: Understanding the ‘Why’ Behind the Degradation

Dibutyltin dioleate (DBTDO) belongs to the family of organotin compounds, a class of molecules that have found widespread application as catalysts and heat stabilizers in the polymer industry. Their primary function is to protect polymers, such as polyvinyl chloride (PVC), from degradation during processing at elevated temperatures. However, the stabilizer itself is not immune to thermal stress. Understanding the thermal degradation pathway of DBTDO is paramount for predicting its service life, ensuring the long-term stability of the materials it protects, and mitigating any potential environmental or health impacts from its decomposition products. This guide provides a comprehensive exploration of the thermal degradation of DBTDO under an inert atmosphere, offering a proposed mechanistic pathway based on established principles of organotin chemistry and supported by analogous studies on similar compounds.

The Foundation: Structure and Function of this compound

This compound is an organometallic compound with the chemical formula C44H84O4Sn.[1] It consists of a central tin (Sn) atom bonded to two butyl groups (-C4H9) and two oleate groups (-OOC(CH2)7CH=CH(CH2)7CH3). The long oleate chains contribute to its solubility in organic matrices and its compatibility with polymers.

The stabilizing action of organotin carboxylates like DBTDO in PVC is primarily attributed to their ability to substitute labile chlorine atoms in the polymer backbone, thus preventing the initiation of dehydrochlorination, a key degradation process in PVC. Additionally, they can react with and neutralize hydrogen chloride (HCl) that may be formed.

The Inevitable Breakdown: A Proposed Thermal Degradation Pathway

Under an inert atmosphere, such as nitrogen or argon, the thermal degradation of DBTDO is expected to proceed through a series of complex reactions, primarily driven by homolytic cleavage of the tin-carbon and tin-oxygen bonds. The absence of oxygen prevents oxidative degradation pathways, leading to a distinct set of decomposition products. While specific literature on the detailed degradation pathway of DBTDO is scarce, a plausible mechanism can be constructed based on the well-documented thermal behavior of other organotin carboxylates, like dibutyltin dilaurate.[2][3]

The degradation is hypothesized to occur in a multi-step process:

Step 1: Initial Ester Cleavage and Formation of Anhydride

At elevated temperatures, the initial and most likely degradation step involves the cleavage of the tin-oleate bond. This can proceed via a β-hydrogen elimination from the oleate chain, leading to the formation of an alkene and a dibutyltin carboxylate intermediate. However, a more dominant pathway, especially at higher temperatures, is the intermolecular reaction between two DBTDO molecules. This results in the formation of oleic anhydride and a distannoxane species.

Step 2: Decomposition of the Stannoxane Intermediate

The distannoxane intermediate is not thermally stable and undergoes further decomposition. This involves the cleavage of the tin-butyl bonds. The butyl groups can be released as butane, butene, or octane through various radical combination and disproportionation reactions. This step leads to the formation of more stable tin-oxygen structures.

Step 3: Formation of Dibutyltin Oxide and Volatile Organic Compounds

As the degradation progresses, the primary inorganic residue is dibutyltin oxide (Bu2SnO).[4] This is a common end-product in the thermal decomposition of many dibutyltin compounds.[4] The organic components of the original molecule are released as a complex mixture of volatile and semi-volatile organic compounds. These can include:

-

Olefins: Derived from the oleate chains.

-

Alkanes and Alkenes: From the butyl groups (e.g., butane, 1-butene, octane).

-

Carboxylic acids and anhydrides: Oleic acid and oleic anhydride.

-

Ketones and Aldehydes: Formed from the fragmentation of the oleate chains.

The following diagram illustrates the proposed primary degradation pathway of this compound under an inert atmosphere.

Caption: Proposed primary degradation pathway of this compound.

Experimental Investigation: Methodologies for Elucidating the Degradation Pathway

A multi-faceted analytical approach is essential to comprehensively characterize the thermal degradation of DBTDO. The following experimental protocols provide a robust framework for such an investigation.

Thermogravimetric Analysis Coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information about mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of DBTDO into a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: Place the crucible in a TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions:

-

Data Acquisition: Continuously record the sample weight and the FTIR spectra of the evolved gases throughout the experiment.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rates.

-

Analyze the FTIR spectra at different temperatures to identify the functional groups of the evolved gases (e.g., C=O for carbonyls, C-H for hydrocarbons).

-

Sources

The Catalyst's Compass: A Technical Guide to the Solubility of Dibutyltin Dioleate in Common Organic Solvents for Catalysis

Abstract

Dibutyltin dioleate (DBTDO) is a pivotal organotin catalyst, instrumental in a multitude of industrial polymerization reactions, including the synthesis of polyurethanes, silicones, and polyesters. Its efficacy is profoundly influenced by its interaction with the reaction medium. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents. While precise quantitative solubility data is not extensively published, this guide furnishes a comprehensive qualitative analysis, a detailed experimental protocol for its quantitative determination, and a critical examination of how solubility fundamentally governs its catalytic performance. This document is intended for researchers, scientists, and drug development professionals who seek to optimize their catalytic systems by understanding and controlling the solvent-catalyst interplay.

Introduction: The Unseen Influence of the Solvent

This compound, a dialkyltin dicarboxylate, is a viscous, colorless to pale yellow liquid. Its catalytic prowess lies in its ability to accelerate reactions such as the formation of urethane linkages from isocyanates and polyols, the condensation of silanols in room temperature vulcanizing (RTV) silicones, and transesterification reactions. The choice of solvent in these systems is often dictated by the solubility of the reactants and the desired properties of the final polymer. However, the solubility of the catalyst itself is a critical, yet often overlooked, parameter that directly impacts reaction kinetics, catalyst stability, and the overall efficiency of the catalytic cycle. A well-chosen solvent ensures a homogeneous reaction environment, facilitating optimal interaction between the catalyst and the reactants. Conversely, poor solubility can lead to catalyst precipitation, reduced activity, and non-uniform product characteristics.

Solubility Profile of this compound

Based on available literature and technical data sheets, this compound exhibits good solubility in a range of non-polar and polar aprotic organic solvents. It is generally described as soluble or miscible in aromatic hydrocarbons, ketones, ethers, and chlorinated hydrocarbons. Conversely, it is practically insoluble in water and has limited solubility in highly polar protic solvents like methanol.[1][2][3] The long oleate chains contribute to its lipophilic character, favoring dissolution in less polar media.

Qualitative Solubility Overview

The following table summarizes the qualitative solubility of this compound in various common organic solvents. It is important to note that this information is based on general descriptions and the actual solubility can vary with the specific grade of the solvent, temperature, and the presence of impurities.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Soluble to Miscible[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble[4] |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble[4] |

| Esters | Ethyl Acetate | Soluble[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Petroleum Ether | Soluble[1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble |

| Polar Protic Solvents | Methanol, Ethanol | Practically Insoluble to Sparingly Soluble[1] |

| Water | Insoluble[2][5] |

Quantitative Solubility Determination: An Experimental Protocol

To empower researchers to obtain precise solubility data for their specific applications, this section provides a detailed, step-by-step methodology based on the gravimetric method. This method is robust and can be adapted for viscous liquids like this compound.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C) in g/100 mL.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dish

-

Drying oven

-

Magnetic stirrer and stir bars

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the organic solvent. The presence of undissolved DBTDO is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Withdrawal:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved this compound to settle at the bottom of the vial for at least 2 hours at the constant temperature.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the settled solid.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance (let this mass be m1).

-

Transfer the known volume of the saturated solution into the pre-weighed evaporating dish.

-

Evaporate the solvent gently in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent is removed, place the evaporating dish in a drying oven at a temperature below the decomposition temperature of this compound (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again on the analytical balance (let this mass be m2).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is (m2 - m1).

-

The solubility in g/100 mL is calculated using the following formula:

Solubility ( g/100 mL) = [(m2 - m1) / Volume of aliquot (mL)] x 100

-

-

Data Validation:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results. The average solubility and standard deviation should be reported.

-

The Role of Solubility in Catalysis: A Mechanistic Perspective

The solubility of this compound is not merely a matter of achieving a homogeneous solution; it is intrinsically linked to the catalytic mechanism and overall reaction efficiency. The solvent can influence the coordination sphere of the tin atom, thereby affecting its Lewis acidity and its ability to activate the reactants.

Polyurethane Synthesis

In polyurethane formation, this compound catalyzes the reaction between an isocyanate and a polyol. The generally accepted mechanism involves the formation of a tin-alkoxide intermediate.

Catalytic Cycle in Polyurethane Formation:

Sources

Navigating the Risks: A Technical Guide to the Safe Handling of Dibutyltin Dioleate in the Laboratory

This guide provides a comprehensive overview of the critical health and safety considerations for handling Dibutyltin dioleate (DBTDL) in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions to offer a deep dive into the causality behind experimental choices and the establishment of self-validating safety systems. By understanding the inherent risks and implementing the robust protocols outlined herein, laboratory personnel can mitigate exposure and ensure a safe research environment.

Understanding the Adversary: Chemical and Toxicological Profile of this compound

This compound, a member of the organotin family, is a versatile compound used as a catalyst and stabilizer. However, its utility is matched by significant health hazards.[1] Organotin compounds are known for their toxicity, which can vary based on the number and type of organic groups attached to the tin atom.[2][3] Dibutyltin compounds, while generally less neurotoxic than tri-substituted organotins like trimethyltins and triethyltins, still present a formidable array of health risks.[4]

Exposure to this compound can occur through inhalation, ingestion, or skin contact.[2][5] The primary health concerns associated with DBTDL exposure include:

-

Severe Skin and Eye Damage: Direct contact can cause severe skin burns and eye damage.[1][6][7]

-

Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[5][8]

-

Systemic Organ Damage: Prolonged or repeated exposure can lead to damage to organs such as the liver, kidneys, and gastrointestinal tract.[1][9]

-

Immunotoxicity: Dibutyltin compounds are potent immunotoxic agents, with the potential to damage the immune system.[4][9]

-

Reproductive and Developmental Toxicity: this compound is suspected of causing genetic defects and may damage fertility or the unborn child.[1][6][7][10]

Given these significant hazards, a multi-faceted approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment, is imperative.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective laboratory safety relies on a layered defense strategy known as the hierarchy of controls. This approach prioritizes the most effective and reliable control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: The most effective controls involve removing the hazard entirely or replacing it with a less hazardous substance. While not always feasible in a research context where this compound is the required reagent, these options should always be the first consideration.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood.[2][11] All manipulations of DBTDL, including weighing, mixing, and transferring, must be conducted within a fume hood to prevent the inhalation of vapors.[11][12] Emergency eyewash stations and safety showers must also be readily accessible.[13]

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure. Key administrative controls for handling DBTDL include:

-

Designated Work Areas: A specific area within the laboratory should be designated for work with organotin compounds and clearly marked with warning signs.[11]

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving DBTDL must be written, reviewed, and readily available to all personnel.

-

Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[12]

-

Working Alone: Never work with organotin reagents when alone in the laboratory.[12]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures. The appropriate PPE for handling this compound is detailed in the following section.

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is crucial to prevent skin and eye contact and to minimize inhalation exposure. The following table outlines the required PPE for handling this compound.

| PPE Component | Specifications | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[11][13] | To prevent skin contact. Check manufacturer's data for compatibility. |

| Eye Protection | Chemical safety goggles and a face shield.[6][13] | To protect against splashes and vapors. Contact lenses should not be worn.[13] |

| Lab Coat | Chemical-resistant lab coat or coveralls.[2] | To protect skin and clothing from contamination. |

| Respiratory Protection | A full-face or half-mask air-purifying respirator with appropriate cartridges may be necessary for certain operations.[2][14] | To prevent inhalation of vapors, especially during spills or when engineering controls are insufficient. |

| Footwear | Closed-toe shoes, preferably chemical-resistant boots.[2] | To protect feet from spills. |

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

The following protocols provide detailed, step-by-step methodologies for common laboratory procedures involving this compound. These protocols are designed to be self-validating systems, incorporating safety checks at each critical step.

Weighing and Preparing Solutions of this compound

Caption: A stepwise workflow for safely weighing and preparing this compound solutions.

-

Preparation:

-

Ensure a certified chemical fume hood is operational.

-

Designate a specific area within the fume hood for the procedure.

-

Gather all necessary materials: this compound, solvent, glassware, weigh boat, spatula, and labeled waste containers.

-

-

Personal Protective Equipment:

-

Don all required PPE as outlined in the table above.

-

-

Weighing:

-

Place a tared weigh boat on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

-

Solution Preparation:

-

Carefully add the weighed this compound to a suitable container (e.g., a flask or beaker) inside the fume hood.

-